molecular formula C13H8Cl2N4O2S B3444784 N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea

N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3444784
M. Wt: 355.2 g/mol
InChI Key: UROZBRNHLXWALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea, also known as DCPTU, is a synthetic compound that has been widely used in scientific research. DCPTU is a thiadiazole derivative that has shown promising results in various biological assays.

Mechanism of Action

N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea activates TRPA1 and TRPV1 channels by covalently modifying cysteine residues in the channels' pore-forming domains. This modification leads to a conformational change in the channel, resulting in channel opening and subsequent calcium influx.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has been shown to induce calcium influx in sensory neurons, leading to pain and temperature sensation. N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to induce calcium influx in cancer cells, leading to cell death. N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has been proposed as a potential anticancer agent due to its ability to selectively induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea is a potent and selective TRPA1 and TRPV1 channel activator, making it a useful tool for investigating the function of these channels. However, N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has limited solubility in aqueous solutions, which can limit its use in some experimental settings.

Future Directions

N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has shown promising results in various biological assays, and future research could focus on developing more potent and selective TRP channel activators based on the N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea scaffold. N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea could also be further investigated as a potential anticancer agent. Additionally, the use of N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea in combination with other TRP channel modulators could lead to the development of novel therapeutics for various diseases.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has been extensively used in scientific research as a tool to investigate the function of transient receptor potential (TRP) channels. TRP channels are a family of ion channels that play a crucial role in various physiological processes such as pain sensation, temperature regulation, and taste perception. N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea has been shown to activate TRPA1 and TRPV1 channels, which are involved in nociception and thermosensation, respectively.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O2S/c14-7-3-4-9(8(15)6-7)16-12(20)17-13-19-18-11(22-13)10-2-1-5-21-10/h1-6H,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROZBRNHLXWALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.